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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a versatile and valuable

building block in modern organic synthesis and medicinal chemistry. Its strategic importance

lies in its utility as a precursor to a variety of biologically active molecules, particularly in the

development of novel anti-inflammatory and analgesic agents. This technical guide provides an

in-depth overview of the synthesis, key research applications, and relevant biological pathways

associated with 1-(4-Methoxyphenyl)ethanol and its derivatives. Detailed experimental

protocols for its synthesis and its conversion into bioactive compounds are provided, alongside

a quantitative summary of its physicochemical properties. Furthermore, this guide visualizes

the key signaling pathways—Cyclooxygenase (COX) and Nitric Oxide (NO)—that are

modulated by compounds derived from this versatile molecule, offering a comprehensive

resource for researchers in drug discovery and development.

Introduction
1-(4-Methoxyphenyl)ethanol (also known as 4-methoxy-α-methylbenzyl alcohol) is an organic

compound featuring a methoxy-substituted phenyl ring attached to an ethanol backbone. The

presence of a chiral center at the carbinol carbon makes its enantiomers, (R)- and (S)-1-(4-
Methoxyphenyl)ethanol, particularly valuable in asymmetric synthesis. This guide will explore

the synthesis of both the racemic mixture and its enantiopure forms and detail its application as
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a key intermediate in the production of heterocyclic compounds with significant

pharmacological activities.

Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Methoxyphenyl)ethanol is
presented in Table 1. This data is essential for its handling, characterization, and use in

synthetic protocols.

Property Value Reference(s)

Molecular Formula C₉H₁₂O₂ [1]

Molecular Weight 152.19 g/mol [1]

CAS Number 3319-15-1 (racemic) [1]

1517-70-0 ((R)-enantiomer)

1572-97-0 ((S)-enantiomer) [2]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 95 °C at 1 mmHg [4]

Density 1.079 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.533 [4]

Solubility

Not miscible in water; Soluble

in organic solvents like ethanol

and ether.

[5][6]

Synthesis of 1-(4-Methoxyphenyl)ethanol
The synthesis of 1-(4-Methoxyphenyl)ethanol can be achieved through several methods,

including chemical reduction of the corresponding ketone and biocatalytic asymmetric

reduction to obtain enantiomerically pure forms.
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Chemical Synthesis: Reduction of 4'-
Methoxyacetophenone
A straightforward and common method for the synthesis of racemic 1-(4-
Methoxyphenyl)ethanol is the reduction of 4'-methoxyacetophenone using a reducing agent

such as sodium borohydride.

Experimental Protocol:

Materials: 4'-methoxyacetophenone, 95% Ethanol, Sodium borohydride (NaBH₄), Water,

Diethyl ether, Anhydrous magnesium sulfate.

Procedure:

In a suitable flask, dissolve 0.1 g of 4'-methoxyacetophenone in 1 mL of 95% ethanol.

Cool the solution in an ice bath.

To this cooled solution, add 20 mg of sodium borohydride in portions. The reaction mixture

may warm up.

After stirring for 15 minutes, add 1 mL of water.

As 1-(4-Methoxyphenyl)ethanol is a liquid, it will not precipitate. Add 4-5 mL of diethyl

ether to the mixture and mix thoroughly to extract the product into the organic layer.

Separate the ether layer and wash it with an equal volume of brine (saturated NaCl

solution).

Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure to obtain the liquid product.

The product can be further purified by vacuum distillation.

Biocatalytic Synthesis of (S)-1-(4-
Methoxyphenyl)ethanol
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Enantiomerically pure (S)-1-(4-Methoxyphenyl)ethanol can be synthesized with high

enantiomeric excess using whole-cell biocatalysts, such as Saccharomyces uvarum.[7]

Experimental Protocol:

Materials:Saccharomyces uvarum culture, Growth medium (e.g., YM broth), 4'-

Methoxyacetophenone, Glucose, Chloroform.

Procedure:

Cultivate Saccharomyces uvarum in a suitable growth medium at 30°C with agitation.

After sufficient cell growth, harvest the cells by centrifugation and wash with a suitable

buffer (e.g., phosphate buffer, pH 7.0).

Resuspend the yeast cells in the buffer to a desired concentration.

Add glucose as a co-substrate for cofactor regeneration.

Add 4'-methoxyacetophenone (dissolved in a minimal amount of a water-miscible organic

solvent like ethanol to aid solubility) to the cell suspension.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-

48 hours.

Monitor the reaction progress by TLC or GC analysis.

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the

product with an organic solvent such as chloroform.

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

The crude product can be purified by column chromatography to yield enantiopure (S)-1-
(4-Methoxyphenyl)ethanol.
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The primary research application of 1-(4-Methoxyphenyl)ethanol is as a chiral precursor for

the synthesis of heterocyclic compounds with potential therapeutic activities.

Anti-Inflammatory Agents: Pyrazole Derivatives as COX-
2 Inhibitors
1-(4-Methoxyphenyl)ethanol is a precursor to chalcones, which are key intermediates in the

synthesis of pyrazole derivatives. Many pyrazole-containing compounds exhibit anti-

inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible

isoform, COX-2.[6][8]

Synthetic Workflow:

The general workflow involves a Claisen-Schmidt condensation to form a chalcone, followed by

cyclization with a hydrazine derivative to form the pyrazole ring.
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Step 1: Chalcone Synthesis

Step 2: Pyrazole Synthesis

4'-Methoxyacetophenone

Claisen-Schmidt
Condensation
(Base catalyst)

Aromatic Aldehyde

Chalcone Intermediate

Cyclocondensation

Hydrazine Derivative

Pyrazole Derivative
(COX-2 Inhibitor)

Click to download full resolution via product page

Figure 1: Synthetic workflow for pyrazole-based COX-2 inhibitors.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (a Chalcone)

Dissolve 4-methoxyacetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol (10

mL).

Add an aqueous solution of NaOH (e.g., 20%, 1 mL) dropwise while stirring at room

temperature.[4]
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Continue stirring for 2-3 hours. The product will precipitate out of the solution.

Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

Filter the solid chalcone, wash with water, and recrystallize from ethanol.

Part B: Synthesis of a Pyrazoline Derivative

Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (4 mmol) in

glacial acetic acid (20 mL) for 6-8 hours.[9]

After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium

carbonate solution.

Filter the precipitated pyrazoline product, wash with water, and recrystallize from a suitable

solvent.

Biological Significance: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their inhibition

of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the

conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation,

pain, and fever.[4][10]
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Figure 2: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole
derivatives.

Anti-inflammatory and Analgesic Agents: Oxindole
Derivatives and Nitric Oxide Signaling
1-(4-Methoxyphenyl)ethanol can also be utilized in the synthesis of complex heterocyclic

systems such as spirooxindoles, which have shown potent anti-inflammatory and analgesic

activities. The mechanism of action for some of these compounds involves the modulation of

the nitric oxide (NO) signaling pathway.[11][12]

Synthetic Workflow:

The synthesis of these complex molecules often involves multi-component reactions, where

several starting materials are combined in a one-pot synthesis.

Isatin Derivative

One-Pot
Multi-component Reaction

Malononitrile 1,3-Dicarbonyl Compound

Spirooxindole Derivative

Click to download full resolution via product page

Figure 3: General workflow for the synthesis of spirooxindole derivatives.

Experimental Protocol: Synthesis of a Spirooxindole-Pyranopyrimidine Derivative

A general procedure for a one-step synthesis of chiral oxindole-type analogues involves the

reaction of an isatin derivative, malononitrile, and a 1,3-dicarbonyl compound in the presence

of a chiral catalyst.[11]
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Materials: Isatin, Malononitrile, Barbituric acid, Chiral catalyst (e.g., a quinine-derived

squaramide), Solvent (e.g., Dichloromethane).

Procedure:

To a solution of the chiral catalyst in the solvent, add the isatin derivative, malononitrile,

and barbituric acid.

Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours),

monitoring the progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the spirooxindole

derivative.

Biological Significance: The Nitric Oxide (NO) Signaling Pathway

The analgesic and anti-inflammatory effects of certain oxindole derivatives are linked to their

ability to modulate the production of nitric oxide (NO).[11] In inflammatory conditions, the

inducible nitric oxide synthase (iNOS) is upregulated, leading to a high output of NO, which can

contribute to tissue damage and pain.
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Figure 4: The Nitric Oxide (NO) signaling pathway and the modulatory effect of oxindole
derivatives.

Conclusion
1-(4-Methoxyphenyl)ethanol is a highly valuable and versatile chiral building block in organic

synthesis, with significant potential in the field of drug discovery. Its utility as a precursor for the

synthesis of potent anti-inflammatory and analgesic agents, such as pyrazole-based COX-2
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inhibitors and oxindole-based NO modulators, highlights its importance. The detailed synthetic

protocols and an understanding of the associated biological pathways provided in this guide

offer a solid foundation for researchers to explore and expand upon the applications of this

compound in the development of novel therapeutics. The continued investigation into

derivatives of 1-(4-Methoxyphenyl)ethanol is a promising avenue for the discovery of new

and more effective treatments for inflammatory diseases and pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1200191#potential-research-applications-of-1-4-
methoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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